molecular formula C20H20F2N2O4 B12735234 Lafadofensine fumarate CAS No. 914989-91-6

Lafadofensine fumarate

Cat. No.: B12735234
CAS No.: 914989-91-6
M. Wt: 390.4 g/mol
InChI Key: ZSZYIZVGIHDIEP-SBWPJONASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lafadofensine fumarate involves multiple steps, starting with the preparation of lafadofensineThe final step involves the reaction of lafadofensine with fumaric acid to form the fumarate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification processes to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lafadofensine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lafadofensine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Lafadofensine fumarate has been investigated for various scientific research applications, including:

    Chemistry: Used as a model compound in studies of chemical reactions and mechanisms.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lafadofensine fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders .

Properties

CAS No.

914989-91-6

Molecular Formula

C20H20F2N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/C16H16F2N2.C4H4O4/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;5-3(6)1-2-4(7)8/h1-8,16,19H,9-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t16-;/m0./s1

InChI Key

ZSZYIZVGIHDIEP-SBWPJONASA-N

Isomeric SMILES

C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.